Bis(2-diphenylphosphinophenyl)ether

Descripción

Overview of Bis(2-diphenylphosphinophenyl)ether as a Diphosphine Ligand

This compound is classified as a diphosphine ligand, meaning it possesses two phosphine (B1218219) groups that can coordinate to a metal center. catalysis.blog These phosphorus atoms act as electron donors, influencing the electronic properties of the metal and thereby its reactivity. catalysis.blog A key characteristic of this ligand is its wide "bite angle," which is the angle formed between the two phosphorus atoms and the metal center they are coordinated to. wikipedia.orgdbpedia.org This angle, approximately 104°, is a result of the diphenyl ether backbone connecting the two phosphinophenyl groups. wikipedia.orgdbpedia.org The flexibility of the ether linkage allows the ligand to accommodate various metal geometries. wikipedia.orgdbpedia.org

Historical Context and Significance in Coordination Chemistry

Initially developed for use in rhodium-catalyzed hydroformylation, this compound, also known as DPEphos, has become a widely used ligand in numerous catalytic processes. rsc.org Its design was a significant step in the development of "wide bite-angle" ligands, which have been shown to have a profound effect on the selectivity and activity of catalysts. wikipedia.org The ability of the ether linkage to participate in coordination, leading to hemilabile behavior, adds to its versatility. rsc.org This means the ether oxygen can reversibly bind to the metal center, influencing the catalytic cycle. rsc.org Its significance extends to its use in various cross-coupling reactions, such as those catalyzed by palladium and nickel, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov

Synonyms and Nomenclature

The compound is known by several names, which can be found in scientific literature and chemical catalogs. The most common synonym is DPEphos , derived from the d ip henyl e ther backbone and the phos phine groups. wikipedia.orgdbpedia.org Its IUPAC (International Union of Pure and Applied Chemistry) name is [Oxydi(2,1-phenylene)]bis(diphenylphosphane). wikipedia.org Other frequently used names include (Oxydi-2,1-phenylene)bis(diphenylphosphine) and Bis[(2-diphenylphosphino)phenyl] ether. nih.govsigmaaldrich.com

| Property | Value |

| IUPAC Name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) wikipedia.org |

| Common Synonyms | DPEphos, Bis[(2-diphenylphosphino)phenyl] ether wikipedia.orgnih.gov |

| CAS Number | 166330-10-5 wikipedia.org |

| Molecular Formula | C36H28OP2 wikipedia.org |

| Molar Mass | 538.567 g·mol−1 wikipedia.org |

| Appearance | White to off-white crystalline powder wikipedia.orgchembk.com |

| Melting Point | 175–176 °C (347–349 °F; 448–449 K) wikipedia.org |

| Bite Angle | ~104° wikipedia.org |

Research and Applications

The utility of DPEphos has been demonstrated in a wide array of catalytic reactions. For instance, it is a key component in palladium-catalyzed cyclocarbonylation of allylic alcohols to produce lactones, which are valuable in the fragrance and polymer industries. nih.gov In this context, the DPEphos ligand, in combination with an ionic liquid, has been shown to stabilize the palladium catalyst, allowing for milder reaction conditions and catalyst recycling. nih.gov

Furthermore, DPEphos has proven effective in nickel-catalyzed C-S cross-coupling reactions, even with sterically hindered substrates. rsc.org This is a significant achievement as the formation of carbon-sulfur bonds is crucial in the synthesis of many pharmaceuticals and materials. rsc.org Research has also explored the modification of the DPEphos backbone to fine-tune its electronic and steric properties, leading to the development of new ligands with enhanced catalytic performance in reactions like palladium-catalyzed allylic alkylation. acs.org

The coordination chemistry of DPEphos with various transition metals, including copper and gold, has also been a subject of study. acs.orgd-nb.info These investigations provide fundamental insights into the bonding and reactivity of DPEphos-metal complexes, which is essential for the rational design of new catalysts. acs.orgd-nb.info

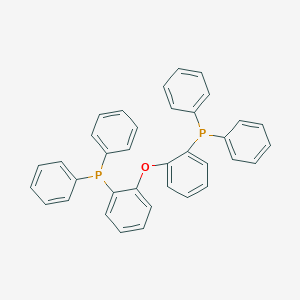

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYXZOQOZERSHHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401575 | |

| Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166330-10-5 | |

| Record name | Bis[2-(diphenylphosphino)phenyl] ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166330-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [Oxydi(2,1-phenylene)]bis(diphenylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(diphenylphosphino)phenyl]ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for Bis 2 Diphenylphosphinophenyl Ether and Its Analogs

Established Synthetic Methodologies

The synthesis of DPEphos and its analogs has been a subject of considerable research, leading to the development of reliable and efficient methods for their preparation.

One-Step Reaction from Diphenyl Ether and Diphenylphosphine (B32561) Chloride

A prevalent and straightforward method for the synthesis of DPEphos involves a one-step reaction between diphenyl ether and diphenylphosphine chloride. chemicalbook.com This procedure typically employs a strong organolithium base, such as n-butyllithium (n-BuLi), to facilitate the ortho-lithiation of diphenyl ether. The subsequent reaction with diphenylphosphine chloride yields the desired bis(2-diphenylphosphinophenyl)ether.

A representative procedure involves the dilution of diphenyl ether in a solvent like hexane, followed by the dropwise addition of n-BuLi at a low temperature (-78°C). chemicalbook.com The reaction mixture is then allowed to warm to room temperature and stirred for an extended period to ensure complete lithiation. Subsequently, a solution of diphenylphosphine chloride in n-hexane is added, and the reaction is stirred for several more hours. chemicalbook.com An aqueous workup and purification by washing with a suitable solvent like acetone (B3395972) affords DPEphos as a white powder in high yield. chemicalbook.com

Table 1: Key Reagents and Conditions for the One-Step Synthesis of DPEphos

| Reagent/Condition | Role/Parameter |

| Diphenyl ether | Starting material |

| n-Butyllithium (n-BuLi) | Lithiating agent |

| Diphenylphosphine chloride | Phosphine (B1218219) source |

| Hexane | Solvent |

| -78°C to room temperature | Reaction temperature |

| Acetone | Washing solvent |

Synthesis of Substituted DPEphos Ligands (e.g., ortho-fluorine substituted DPEphos)

The modification of the DPEphos scaffold through the introduction of substituents on the phenyl rings of the phosphine groups is a key strategy for fine-tuning the ligand's properties. A notable example is the synthesis of ortho-fluorine substituted DPEphos (o-F,F-DPEphos). researchgate.netresearchgate.netd-nb.info This analog is synthesized by reacting 2,2'-(dichlorophosphino)diphenyl ether with an organolithium reagent derived from 1,3-difluorobenzene. d-nb.info

The synthesis of o-F,F-DPEphos involves the addition of Li[2,6-F2C6H3] to 2,2'-(PCl2)2Ph2O. d-nb.info An aqueous workup followed by recrystallization yields the product as a white microcrystalline solid. d-nb.info This method allows for the introduction of fluorine atoms at the ortho positions of the phenyl groups attached to the phosphorus atoms, significantly influencing the electronic and steric characteristics of the ligand. researchgate.netd-nb.info

Functionalization and Modification of the this compound Scaffold

The versatility of the DPEphos ligand is further enhanced by the ability to introduce various functional groups onto its basic structure. These modifications are instrumental in tailoring the ligand's performance in specific catalytic applications.

Synthesis of DPEphos Derivatives for Specific Applications

The targeted synthesis of DPEphos derivatives with specific substituents allows for the development of ligands with optimized properties for particular catalytic systems.

The synthesis of ortho-methyl (1-Me) and ortho-methoxy (1-OMe) substituted DPEphos ligands has been reported. st-andrews.ac.uk The ortho-methyl derivative is commercially available, while the ortho-methoxy version can be prepared using established procedures. st-andrews.ac.uk These substitutions, while less sterically demanding than larger groups, can still impart significant changes to the ligand's electronic and conformational properties. rsc.org Studies on rhodium complexes of these ligands have shown that the solid-state and solution structures are not drastically different from those of the parent DPEphos. rsc.org

Table 2: Investigated Ortho-Substituted DPEphos Derivatives

| Derivative Name | Abbreviation | Ortho-Substituent |

| ortho-Methyl DPEphos | 1-Me | -CH₃ |

| ortho-Methoxy DPEphos | 1-OMe | -OCH₃ |

These targeted modifications underscore the adaptability of the DPEphos framework, enabling the rational design of ligands for a wide array of catalytic challenges.

Ortho-Isopropyl (1-iPr) DPEphos

The introduction of bulky isopropyl groups at the ortho positions of the phenyl rings attached to the phosphorus atoms in DPEphos yields ortho-Isopropyl (1-iPr) DPEphos. This modification significantly increases the steric bulk around the metal center in coordination complexes, influencing catalytic selectivity and activity.

The synthesis of ortho-substituted DPEphos ligands, such as the ortho-isopropyl derivative, generally follows a common pathway involving the reaction of a di-lithiated phenyl ether derivative with an appropriate chlorophosphine. While the direct synthesis of ortho-isopropyl DPEphos is not explicitly detailed in the provided search results, the synthesis of a related compound, ortho-F,F-DPEphos, provides a representative synthetic scheme. d-nb.inforesearchgate.net This synthesis involves the addition of a lithiated substituted aryl, in this case, Li[2,6-F2C6H3], to 2,2'-(PCl2)2Ph2O. d-nb.info A similar strategy would be employed for the isopropyl derivative, starting with the corresponding ortho-lithiated isopropylbenzene.

A general process for creating ortho-alkylated phenols, which are precursors to the corresponding phosphine ligands, involves the reaction of phenol (B47542) with an alcohol, such as isopropanol, in the presence of a catalyst like a diethyl ether complex of boron trifluoride in a phosphoric acid diluent. prepchem.com This alkylation step is crucial for introducing the desired ortho-substituents prior to the phosphination reaction.

The characterization of such ligands and their metal complexes often involves multinuclear NMR spectroscopy and X-ray crystallography to elucidate their structural features. For instance, studies on rhodium complexes with ortho-substituted DPEphos ligands have revealed how these substituents influence the coordination geometry and reactivity of the metal center. d-nb.inforesearchgate.net

Table 1: Synthetic Data for Ortho-Substituted DPEphos Analogs

| Compound | Synthetic Method | Precursors | Reference |

| ortho-F,F-DPEphos | Addition of lithiated aryl to dichlorophosphine ether | Li[2,6-F2C6H3], 2,2'-(PCl2)2Ph2O | d-nb.inforesearchgate.net |

| ortho-isopropyl phenol | Friedel-Crafts alkylation | Phenol, Isopropanol | prepchem.com |

Bis(2-diphenylphosphinophenyl)amide ([PNP]-) Analogues

Bis(2-diphenylphosphinophenyl)amide ([PNP]-) represents a class of ligands where the ether linkage of DPEphos is replaced by a nitrogen atom. This seemingly small change significantly alters the electronic properties and coordination behavior of the ligand.

The synthesis of bis(diphenylphosphino)amine (dppa), the parent ligand of this class, serves as a foundational method. capes.gov.br A key development in this area is the synthesis of N,N'-Bis[(2-diphenylphosphino)phenyl]formamidine. acs.org This compound and its derivatives are valuable precursors for creating various metal complexes.

A notable synthetic route involves the deprotonation of an amidinium salt followed by reaction with a metal halide. For example, the synthesis of bis(amidinato)-heavier tetrylenes, E(bzamP)2 (where E is Ge or Sn), starts from the benzamidinum salt [H2bzamP]Cl. acs.org Deprotonation with a strong base like lithium bis(trimethylsilyl)amide (LiN(SiMe3)2) followed by the addition of GeCl2(dioxane) or SnCl2 yields the desired product. acs.org Interestingly, a mechanochemical approach has been shown to improve the yield for the germanium analogue. acs.org

The coordination chemistry of these [PNP]- type ligands is extensive. They can form complexes with a variety of transition metals, including platinum, rhodium, and iridium. For instance, the reaction of bis(diphenylphosphino)amine (dppa) with cis-[PtCl2(PR3)2] leads to the formation of [PtCl(PR3)(dppa)]Cl complexes. capes.gov.br Similarly, iridium(I) and nickel(0) complexes of bis(amidinato)-heavier tetrylenes have been synthesized and characterized, demonstrating the versatility of these ligands. acs.org

Table 2: Synthetic Data for Bis(2-diphenylphosphinophenyl)amide ([PNP]-) Analogues

| Compound | Synthetic Method | Precursors | Reference |

| [PtCl(PR3)(dppa)]Cl | Reaction of dppa with cis-[PtCl2(PR3)2] | bis(diphenylphosphino)amine (dppa), cis-[PtCl2(PR3)2] | capes.gov.br |

| E(bzamP)2 (E = Ge, Sn) | Deprotonation of amidinium salt followed by reaction with metal halide | [H2bzamP]Cl, LiN(SiMe3)2, GeCl2(dioxane) or SnCl2 | acs.org |

| N,N'-Bis[(2-diphenylphosphino)phenyl]formamidine | Not explicitly detailed | Not explicitly detailed | acs.org |

Coordination Chemistry of Bis 2 Diphenylphosphinophenyl Ether

General Coordination Behavior as a Large-Bite-Angle Ligand

DPEphos is classified as a wide-bite-angle diphosphine ligand. wikipedia.org The "bite angle" refers to the P-M-P angle formed when the ligand chelates to a metal center. This angle is a critical parameter that influences the steric and electronic properties of the resulting metal complex, thereby dictating its reactivity and selectivity in catalytic processes. kulturkaufhaus.decmu.edu The natural bite angle of DPEphos, calculated using molecular mechanics, is approximately 104°. wikipedia.org

The flexible ether linkage in the DPEphos backbone allows it to accommodate a range of bite angles in metal complexes, a property that distinguishes it from more rigid ligands. wikipedia.org This flexibility is crucial for its utility in various catalytic reactions, including cross-coupling reactions catalyzed by palladium. rsc.org Studies have shown that wide bite angles, like that of DPEphos, can facilitate key steps in catalytic cycles, such as reductive elimination, leading to more efficient transformations. rsc.org The ability of DPEphos to adopt different coordination geometries makes it a valuable ligand for tuning the catalytic activity of transition metal complexes. researchgate.netd-nb.info

Versatile Coordination Modes with Transition Metals

The coordination chemistry of DPEphos is characterized by its remarkable versatility, enabling it to adopt several distinct binding modes with transition metals. researchgate.netd-nb.inforesearchgate.net This adaptability stems from the presence of two phosphorus donor atoms and a central ether oxygen, which can also participate in coordination. whiterose.ac.ukresearchgate.net The most common coordination modes observed for DPEphos are detailed below.

In certain instances, DPEphos can coordinate to a metal center through only one of its phosphorus atoms, acting as a P-monodentate ligand. This mode is less common than chelation but has been observed in specific complexes. For example, in the tricoordinated cationic copper(I) complex, [Cu(κ²-P,P'-DPEphos)(κ¹-P-DPEphos)][BF₄], one DPEphos ligand is chelated to the copper center, while the second DPEphos ligand is coordinated in a monodentate fashion, leaving one phosphorus atom uncoordinated. nih.govacs.org This "dangling" phosphine (B1218219) group can subsequently react, for instance, through oxidation. nih.govacs.org

The most prevalent coordination mode for DPEphos is as a bidentate chelating ligand, where both phosphorus atoms bind to the same metal center, forming a stable chelate ring. researchgate.netd-nb.info This is denoted as κ²-P,P' coordination. This mode is fundamental to its application in catalysis, particularly in reactions where a specific geometry around the metal is desired. rsc.orgacs.org

For instance, in rhodium-based hydroformylation catalysis, DPEphos was initially developed to act as a cis-coordinating κ²-P,P ligand to enforce a wide bite angle. rsc.org Similarly, in palladium chemistry, DPEphos often forms square-planar complexes with a κ²-P,P' coordination, which is a key feature in many cross-coupling reactions. rsc.orgnih.gov The solid-state structure of complexes like [Rh(o-H,H-DPEphos)(NBD)][BArF₄] confirms this cis-κ²-P,P arrangement. d-nb.info

A significant aspect of DPEphos's coordination behavior is its ability to act as a tridentate ligand by involving the ether oxygen atom in the coordination sphere, leading to a κ³-P,O,P binding mode. researchgate.netd-nb.info This mode of coordination can lead to either facial (fac) or meridional (mer) isomers, depending on the arrangement of the three donor atoms around the metal center. researchgate.net

The κ³-P,O,P coordination is often associated with the hemilabile nature of the ligand. whiterose.ac.ukrsc.org For example, in a rhodium dimeric complex, [Rh(H)(fac-κ³-P,O,P-μ-CH-DPEphos)]₂[BArF₄]₂, the DPEphos ligand adopts a facial tridentate coordination. researchgate.net In contrast, a rhodium(III) monomer, [Rh(mer-κ³-P,O,P-o-F,F-DPEphos)H₂][BArF₄], showcases a meridional arrangement. researchgate.net The involvement of the oxygen atom can stabilize certain intermediates in a catalytic cycle. whiterose.ac.uk

DPEphos can also bridge two metal centers, with each phosphorus atom coordinating to a different metal. This bridging coordination mode, denoted as μ-DPEphos, leads to the formation of bimetallic or polynuclear complexes. researchgate.netd-nb.info This behavior is particularly relevant in the design of catalysts with cooperative metal centers. While less common than chelation, examples of bridging DPEphos have been reported in the literature. researchgate.netd-nb.info

The term "hemilabile" describes ligands with two or more donor atoms where one donor can reversibly bind and dissociate from the metal center. whiterose.ac.ukmendeley.com DPEphos is a classic example of a hemilabile ligand due to the ability of its ether oxygen to coordinate and de-coordinate from the metal. whiterose.ac.ukresearchgate.netrsc.org

This reversible coordination is a crucial feature that allows the metal complex to create a vacant coordination site during a reaction, facilitating substrate binding and subsequent transformation. whiterose.ac.ukresearchgate.net The ligand can then re-coordinate to stabilize the resulting product complex. The transition between κ²-P,P and κ³-P,O,P coordination is a manifestation of this hemilability. nih.gov This dynamic behavior has been shown to be advantageous in various catalytic processes by stabilizing key intermediates and preventing catalyst deactivation. whiterose.ac.uk For example, in ruthenium complexes, the DPEphos ligand has been observed to switch between κ²-P,P and κ³-P,O,P coordination in solution. nih.gov

Formation and Characterization of Metal Complexes

The coordination of DPEphos to metal centers leads to the formation of complexes with diverse geometries and nuclearities. The large bite angle and steric bulk of the DPEphos ligand play a significant role in determining the final structure of these complexes. acs.org

DPEphos has been extensively used to synthesize a range of copper(I) complexes, which have garnered interest for their potential applications in areas such as luminescent materials. acs.org

While the section is titled for Copper(I) complexes, it is important to note the analogous and well-studied heteroleptic silver(I) complexes of the type [Ag(P^P)(N^N)]⁺, where P^P is a diphosphine like DPEphos (often abbreviated as POP in this context) and N^N is an aromatic diimine ligand. mdpi.com These silver(I) compounds are recognized for their emissive properties. mdpi.com In these complexes, the silver(I) center typically adopts a distorted tetrahedral geometry, coordinated to the two phosphorus atoms of the DPEphos ligand and the two nitrogen atoms of the diimine ligand. mdpi.commdpi.com The photoluminescence of these complexes can be tuned by modifying the diimine ligand. mdpi.com For instance, a new emissive heteroleptic Ag(I) complex, [AgL(POP)][PF6], where L is 4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine, has been synthesized and characterized. mdpi.com

The synthesis of copper(I) complexes with DPEphos often involves the reaction of a copper(I) salt, such as [Cu(CH₃CN)₄][BF₄], with the DPEphos ligand. acs.orgnih.gov The stoichiometry of the reactants can influence the final product. For example, reacting [Cu(CH₃CN)₄][BF₄] with DPEphos in a 1:2 molar ratio leads to the formation of a tricoordinated cationic complex with a dangling phosphorus center. acs.orgnih.govacs.org

Heteroleptic copper(I) complexes of the type [Cu(NN)(DPEphos)]BF₄, where NN represents a phenanthroline-based ligand, have also been synthesized and characterized. acs.org These pseudotetrahedral complexes exhibit interesting photophysical and electrochemical properties. acs.orgacs.org The reactivity of these complexes has been explored, including their interactions with various oxidizing agents. acs.org

Table 1: Examples of Synthesized Copper(I)-DPEphos Complexes

| Complex | Reactants | Key Feature | Reference |

|---|---|---|---|

| [Cu(κ²-P,P'-DPEphos)(κ¹-P-DPEphos)][BF₄] | [Cu(CH₃CN)₄][BF₄] + 2 DPEphos | Dangling phosphorus center | acs.orgnih.govacs.org |

| [Cu(NN)(DPEphos)]BF₄ | [Cu(CH₃CN)₄][BF₄] + DPEphos + NN | Pseudotetrahedral geometry | acs.org |

A notable feature of the coordination chemistry of DPEphos with copper(I) is the formation of complexes with a "dangling" or uncoordinated phosphorus atom. The reaction of [Cu(CH₃CN)₄][BF₄] with two equivalents of DPEphos yields the tricoordinated cationic complex [Cu(κ²-P,P'-DPEphos)(κ¹-P-DPEphos)][BF₄]. acs.orgnih.govacs.org In this complex, one DPEphos ligand acts as a bidentate chelating ligand, while the second DPEphos ligand is monodentate, leaving one of its phosphorus atoms uncoordinated. acs.orgacs.org

This uncoordinated phosphorus atom exhibits reactivity towards various oxidizing agents. nih.govacs.org For instance, treatment of this complex with manganese dioxide (MnO₂), elemental sulfur, or selenium results in the oxidation of the dangling phosphorus atom to form a P=E bond (where E = O, S, or Se). acs.orgnih.govacs.org This leads to the formation of new complexes of the type [Cu(κ²-P,P'-DPEphos)(κ²-P,E-DPEphos-E)][BF₄], where the newly formed oxide, sulfide, or selenide (B1212193) group also coordinates to the copper(I) center. acs.orgnih.govacs.org

DPEphos can also participate in the formation of polymeric copper(I) complexes. A zigzag polymeric copper(I) complex, [Cu(κ²-P,P'-DPEphos)(μ-4,4'-bpy)]n[BF₄]n, has been synthesized by reacting [Cu(CH₃CN)₄][BF₄] with equimolar amounts of DPEphos and 4,4'-bipyridine (B149096) (4,4'-bpy). researchgate.netacs.orgacs.org In this structure, the DPEphos ligand chelates to the copper(I) center, and the 4,4'-bipyridine ligands bridge between adjacent copper centers, forming a polymeric chain. acs.orgacs.org The ³¹P{¹H} NMR spectrum of this complex shows a single peak, indicating that both phosphorus atoms of the DPEphos ligand are chemically equivalent. acs.orgacs.org

DPEphos also forms a variety of complexes with ruthenium(II), showcasing different coordination modes depending on the reaction conditions and the other ligands present. acs.orgnih.gov These complexes have been investigated for their potential catalytic activity in reactions such as the hydrogenation of styrene (B11656). acs.orgacs.org

The reaction of DPEphos with ruthenium precursors like ruthenium trichloride (B1173362) trihydrate in the presence of cyclopentadiene (B3395910) or with [(η⁶-p-cymene)RuCl₂]₂ leads to the formation of half-sandwich complexes. acs.orgnih.gov Specifically, the reaction with ruthenium trichloride and cyclopentadiene yields [(η⁵-C₅H₅)RuCl(DPEphos)], while the reaction with the p-cymene (B1678584) dimer produces [{(η⁶-p-cymene)RuCl₂}₂(μ-DPEphos)]. acs.orgnih.govacs.org

Treatment of DPEphos with cis-[RuCl₂(dmso)₄] results in the formation of fac-[RuCl₂(κ³-P,O,P-DPEphos)(dmso)], where DPEphos acts as a tridentate P,O,P ligand, with the ether oxygen atom coordinating to the ruthenium center. acs.orgnih.gov The dmso ligand in this complex can be substituted by other ligands like pyridine, 2,2'-bipyridine, and triphenylphosphine (B44618) to afford a range of new ruthenium(II) complexes with varying geometries. acs.orgnih.gov

Furthermore, refluxing [(η⁶-p-cymene)RuCl₂]₂ with DPEphos in moist acetonitrile (B52724) can lead to the elimination of the p-cymene group and the formation of the octahedral complex cis,cis-[RuCl₂(DPEphos)(H₂O)(CH₃CN)]. acs.orgnih.gov

Table 2: Examples of Synthesized Ruthenium(II)-DPEphos Complexes

| Complex | Reactants | Coordination Mode of DPEphos | Reference |

|---|---|---|---|

| [(η⁵-C₅H₅)RuCl(DPEphos)] | RuCl₃·3H₂O + Cyclopentadiene + DPEphos | P,P-chelate | acs.orgnih.govacs.org |

| [{(η⁶-p-cymene)RuCl₂}₂(μ-DPEphos)] | [(η⁶-p-cymene)RuCl₂]₂ + DPEphos | P,P-bridging | acs.orgnih.govacs.org |

| fac-[RuCl₂(κ³-P,O,P-DPEphos)(dmso)] | cis-[RuCl₂(dmso)₄] + DPEphos | P,O,P-tridentate | acs.orgnih.gov |

| cis,cis-[RuCl₂(DPEphos)(2,2'-bipyridine)] | fac-[RuCl₂(κ³-P,O,P-DPEphos)(dmso)] + 2,2'-bipyridine | P,P-chelate | acs.orgacs.org |

| trans,cis-[RuCl₂(DPEphos)(μ-4,4'-bipyridine)]n | fac-[RuCl₂(κ³-P,O,P-DPEphos)(dmso)] + 4,4'-bipyridine | P,P-chelate | acs.orgacs.org |

| mer,trans-[RuCl₂(κ³-P,P,O-DPEphos)(PPh₃)] | fac-[RuCl₂(κ³-P,O,P-DPEphos)(dmso)] + PPh₃ | P,O,P-tridentate | acs.orgnih.gov |

Palladium(II) Complexes

DPEphos is a widely used ligand in palladium-catalyzed cross-coupling reactions, where it forms well-defined complexes with Palladium(II).

The complex Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II), abbreviated as DPEPhosPdCl2, is a key palladium(II) complex of DPEphos. It is commercially available and serves as an important catalyst precursor in a multitude of organic transformations. researchgate.netrsc.org In this complex, the DPEphos ligand chelates to the palladium(II) ion through its two phosphorus atoms, and two chloride ligands complete the square-planar geometry typical for Pd(II) complexes.

DPEPhosPdCl2 is frequently employed in cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. d-nb.info It acts as a source of the active palladium(0) species, which is generated in situ under the reaction conditions. d-nb.info

Table 1: Properties of Dichloro[bis(diphenylphosphinophenyl)ether]palladium(II)

| Property | Value |

| Chemical Formula | C36H28Cl2OP2Pd |

| Molecular Weight | 715.88 g/mol |

| Appearance | Powder |

| CAS Number | 205319-06-8 |

Data sourced from researchgate.netrsc.org

While specific research findings on acetyl palladium complexes directly incorporating the DPEphos ligand are not extensively detailed in the provided search results, the synthesis of palladium acetylide complexes with other phosphine ligands is well-established. Generally, these complexes can be prepared by reacting a suitable palladium precursor with an acetylide source in the presence of the phosphine ligand. The reactivity of palladium(II) complexes towards the formation of acetylide derivatives is a fundamental aspect of their application in catalysis, particularly in Sonogashira coupling reactions. The electronic and steric properties of the DPEphos ligand would be expected to influence the stability and reactivity of any corresponding acetyl palladium complex.

Rhodium(I) Complexes

DPEphos and its substituted derivatives form well-defined square-planar complexes with Rhodium(I), which are of significant interest as pre-catalysts in various transformations, including hydrogenation. nih.govrsc.org

The synthesis of Schrock-Osborn type Rh(I) pre-catalysts, [Rh(DPEphos-R)(NBD)][BArF4] (where NBD is norbornadiene and R can be H, Me, OMe, or iPr), has been reported. nih.govrsc.org These complexes are typically prepared by reacting the corresponding DPEphos-R ligand with a rhodium precursor like [Rh(NBD)Cl]2, followed by halide abstraction using a salt such as Na[BArF4]. nih.gov

In these complexes, the DPEphos ligand coordinates to the Rh(I) center in a cis-κ2-P,P fashion, and the norbornadiene ligand binds in a η2,η2 mode, resulting in a pseudo-square planar geometry around the rhodium atom. nih.govrsc.org X-ray diffraction studies have confirmed the solid-state structures of these complexes. nih.govrsc.org

The electronic and steric properties of the ortho-substituents on the phenyl rings of the DPEphos ligand can influence the geometry and reactivity of the resulting rhodium complexes. For instance, the Rh-P bond lengths and the P-Rh-P bite angle can vary depending on the steric bulk of the substituent. nih.gov These structural variations can, in turn, affect the catalytic performance of these complexes in reactions such as hydrogenation. nih.gov

Table 2: Selected Bond Parameters for [Rh(DPEphos-R)(NBD)][BArF4] Complexes

| Complex (R=) | Rh-P Bond Lengths (Å) | P-Rh-P Bite Angle (°) |

| iPr | ~2.4 | ~93 |

Data represents approximate values for the sterically bulky isopropyl derivative as reported in nih.gov

Schrock-Osborn Type Rh(I) Complexes

Schrock-Osborn type catalysts, which are cationic rhodium(I) complexes with labile solvent ligands, are important precursors for hydrogenation reactions. A notable example involving DPEphos is the complex [Rh(DPEphos)(NBD)][BArF4] (where NBD = norbornadiene and ArF = 3,5-(CF3)2-C6H3). nih.gov This complex has been synthesized and characterized, serving as a valuable system for studying the influence of the ligand architecture on catalytic activity. The coordination of the DPEphos ligand to the rhodium center creates a specific steric and electronic environment that dictates the outcome of catalytic transformations. nih.gov The flexibility of the DPEphos backbone allows it to accommodate the geometric requirements of the rhodium center during the catalytic cycle.

Complexes with C-H Anagostic Interactions and B-H Agostic Bonds

The hydrogenation of the Schrock-Osborn complex [Rh(DPEphos)(NBD)][BArF4] in 1,2-difluorobenzene (B135520) has been found to yield a dimeric rhodium complex, [Rh(H)(fac-κ³-P,O,P-μ-CH-DPEphos)]2[BArF4]2. nih.gov A key feature of this dimer is a bridging C-H agostic interaction, where a C-H bond from one of the phenyl rings of the DPEphos ligand interacts with the electron-deficient rhodium center. nih.govnih.gov This interaction helps to stabilize the complex. Anagostic interactions are distinct from agostic interactions in that they are considered to be more electrostatic in nature. nih.gov

There is currently no available research data on bis(2-diphenylphosphinophenyl)ether complexes exhibiting B-H agostic bonds.

Gold Complexes

The coordination chemistry of DPEphos with gold has been explored, leading to the formation of various complexes. A bimetallic gold(I) chloride complex, Au2Cl2(DPEphos), has been synthesized and its solid-state and solution-phase properties have been studied. nih.gov In this complex, the DPEphos ligand bridges two gold atoms. The conformation of the coordinated ligand is influenced by a balance of factors including ligand strain and non-covalent interactions. nih.gov The study of these gold complexes is driven by their potential applications in catalysis and their interesting photophysical properties, with many gold(I) phosphine complexes exhibiting luminescence.

Nickel(II) Complexes

The wide bite angle of DPEphos has a significant effect on the coordination geometry of nickel(II) complexes, influencing whether the coordination is meridional or facial. researchgate.net While specific structural details for a simple [Ni(DPEphos)X2] complex are not extensively detailed in the provided search results, the general principles of phosphine coordination to nickel(II) are well-established. Nickel(II) complexes with phosphine ligands can adopt square planar or tetrahedral geometries depending on the steric and electronic properties of the ligands. For instance, square-planar nickel(II) bis(phosphine) complexes have been synthesized and characterized. acs.org The stability and reactivity of these complexes are often dictated by the nature of the phosphine ligand.

Cobalt(II) and Iron(III) Complexes

An iron(II) coordination complex with the DPEphos ligand has been reported. sigmaaldrich.com While the search results mention the existence of this complex, detailed synthetic and structural data were not available.

Similarly, extensive research has been conducted on cobalt(II) complexes with various phosphine ligands, often for their catalytic applications in polymerization. For example, complexes of the type CoCl2(PRPh2)2 have been synthesized and their catalytic behavior in butadiene polymerization has been investigated. mdpi.com These studies have shown that the nature of the phosphine ligand significantly influences the catalytic activity and the stereoselectivity of the polymerization. However, specific details on the synthesis and structure of a simple cobalt(II) complex with DPEphos were not found in the provided search results.

Spectroscopic Characterization of Metal Complexes

The characterization of metal complexes containing the DPEphos ligand relies heavily on a combination of spectroscopic techniques. NMR spectroscopy, X-ray crystallography, and UV-Vis absorption and photoluminescence spectroscopy provide detailed insights into the electronic and structural features of these compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of DPEphos metal complexes in solution. mdpi.com ¹H, ³¹P, and, where applicable, ¹⁹F NMR provide valuable information about the ligand's conformation and the nature of the metal-phosphorus bond. mdpi.comresearchgate.net

The coupling between phosphorus and other NMR-active nuclei, such as ¹⁰⁷Ag and ¹⁰⁹Ag, can provide further structural insights. mdpi.com For example, in heteroleptic silver(I) complexes of the type [Ag(N^N)(P^P)], where P^P is DPEphos, the ³¹P NMR spectra show a well-resolved doublet of doublets due to coupling with the two silver isotopes. mdpi.com The magnitude of the J(¹⁰⁷Ag-³¹P) and J(¹⁰⁹Ag-³¹P) coupling constants is indicative of a tetrahedral geometry around the silver(I) center. mdpi.com

In rhodium and gold complexes of an ortho-fluorine substituted DPEphos analogue, multinuclear NMR spectroscopy revealed a single environment in the ³¹P{¹H} NMR for the free ligand. d-nb.info Upon coordination to gold to form a bimetallic complex, Au₂Cl₂(o-F,F-DPEphos), the solid-state structure shows a µ₂,κ¹,κ¹-o-F,F-DPEphos ligand bridging two linear AuCl groups. d-nb.info

¹H NMR Spectroscopy: While often complex due to the numerous aromatic protons, ¹H NMR spectra of DPEphos complexes can provide information on the symmetry of the ligand environment. Changes in the chemical shifts of the phenyl protons upon coordination can also be observed.

¹⁹F NMR Spectroscopy: For fluorinated derivatives of DPEphos, ¹⁹F NMR is a valuable tool. For example, in the ortho-fluorinated DPEphos ligand, o-F,F-DPEphos, the ¹⁹F NMR spectrum provides information about the electronic environment of the fluorine atoms and can be used to study interactions in solution. researchgate.net

Table 1: Selected ³¹P NMR Data for DPEphos and its Metal Complexes

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |

| o-F,F-DPEphos | CD₂Cl₂ | 62.5 | d-nb.info |

| [AgL(POP)][BF₄] (L = substituted phenanthroline, POP = DPEphos) | CDCl₃ | Doublet of doublets observed | mdpi.com |

| [Pd(OAc)₂(DPPF)] (DPPF = 1,1'-bis(diphenylphosphino)ferrocene) | CDCl₃/DMSO | Separate signals for free and complexed ligand | nih.gov |

This table provides illustrative examples and is not exhaustive.

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of DPEphos metal complexes, including bond lengths, bond angles, and coordination geometries. mdpi.com The flexible ether linkage in DPEphos allows it to act as a chelating or bridging ligand, leading to a variety of structural motifs. researchgate.netresearchgate.net

In many complexes, DPEphos coordinates to a single metal center in a chelating fashion, forming a seven-membered ring. The bite angle of the P-M-P linkage is a key structural parameter that is influenced by the metal center and other ligands in the coordination sphere. For instance, in heteroleptic silver(I) complexes with substituted phenanthroline ligands, X-ray analysis reveals a distorted tetrahedral geometry around the Ag(I) ion, with two nitrogen atoms from the phenanthroline and two phosphorus atoms from the chelating DPEphos ligand. mdpi.com

DPEphos can also act as a bridging ligand, connecting two metal centers. This is observed in dinuclear silver(I) complexes where two silver atoms are bridged by the DPEphos ligand. researchgate.net Similarly, a bimetallic gold(I) complex, Au₂Cl₂(o-F,F-DPEphos), features a bridging diphosphine ligand. researchgate.netd-nb.info

The coordination of DPEphos can also lead to the formation of polymeric structures. For example, a zigzag polymeric copper(I) complex, [Cu(κ²-P,P'-DPEphos)(μ-4,4'-bpy)]n[BF₄]n, has been synthesized where DPEphos acts as a chelating ligand and 4,4'-bipyridine bridges the copper centers. nih.gov

Table 2: Selected X-ray Crystallographic Data for DPEphos Metal Complexes

| Complex | Metal | Coordination Geometry | Key Structural Features | Reference(s) |

| [Cu(NN)(DPEphos)]BF₄ (NN = phenanthroline derivative) | Cu(I) | Pseudotetrahedral | Chelating DPEphos | acs.org |

| NiCl₂(DPEphos) | Ni(II) | Not specified | Chelating DPEphos | acs.org |

| [AgL(POP)][PF₆] (L = substituted phenanthroline, POP = DPEphos) | Ag(I) | Distorted tetrahedral | Chelating DPEphos with N₂P₂ coordination | mdpi.com |

| Au₂Cl₂(o-F,F-DPEphos) | Au(I) | Linear at Au | Bridging DPEphos derivative | d-nb.info |

| [Ag₂(DPEphos)₂(dppe)]²⁺ | Ag(I) | Dinuclear | Bridging dppe, chelating DPEphos | researchgate.net |

This table presents a selection of structurally characterized DPEphos complexes to illustrate the diversity of coordination modes.

The electronic properties of DPEphos metal complexes are investigated using UV-Vis absorption and photoluminescence spectroscopy. These techniques provide insights into the electronic transitions within the complexes and their potential applications in areas like photocatalysis and light-emitting devices. acs.org

UV-Vis Absorption Spectroscopy: The UV-Vis spectra of DPEphos complexes typically exhibit intense absorption bands in the ultraviolet region, which are assigned to ligand-centered (LC) π → π* transitions within the aromatic rings of the DPEphos ligand and any other chromophoric ligands present. mdpi.com In some cases, metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) bands may appear at lower energies (in the visible region), particularly for complexes of d¹⁰ metals like Cu(I) and Ag(I). mdpi.comresearchgate.net For example, heteroleptic Ag(I) complexes with DPEphos and substituted phenanthroline ligands show absorption bands attributed to both LC transitions and a combination of LLCT and MLCT transitions. mdpi.com

Photoluminescence Spectroscopy: Many DPEphos complexes, especially those of Cu(I) and Ag(I), exhibit interesting photoluminescent properties. mdpi.comacs.orgresearchgate.net Upon excitation, these complexes can emit light, and the characteristics of this emission (e.g., emission wavelength, quantum yield, and lifetime) are sensitive to the metal center, the ligand environment, and the solvent.

For instance, certain pseudotetrahedral Cu(I) complexes with DPEphos and substituted phenanthroline ligands display high emission quantum yields and long excited-state lifetimes in solution at room temperature. acs.org These properties are attributed to a charge-transfer excited state. acs.org Similarly, heteroleptic Ag(I) complexes with DPEphos show moderate emission in solution, with quantum yields ranging from 11–23%. mdpi.com The emission properties can be tuned by modifying the other ligands in the complex; for example, one such complex is a rare example of a red-emitting Ag(I) compound. mdpi.com The solid-state luminescence of these complexes can differ significantly from their solution behavior, with potential bathochromic shifts in emission maxima and changes in quantum yields, possibly due to intermolecular interactions like excimer formation. mdpi.com

Table 3: Selected Photophysical Data for DPEphos Metal Complexes

| Complex | Solvent/State | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (Φem) | Reference(s) |

| [Cu(dmp)(DPEphos)]BF₄ | Dichloromethane | Not specified | Not specified | 0.15 | acs.org |

| [Cu(dbp)(DPEphos)]BF₄ | Dichloromethane | Not specified | Not specified | 0.16 | acs.org |

| [AgL¹(POP)][BF₄] | Dichloromethane | 240, 330-380 | ~560 | 0.11 | mdpi.com |

| [AgL²(POP)][BF₄] | Dichloromethane | 240, 330-380 | ~580 | 0.20 | mdpi.com |

| [AgL³(POP)][BF₄] | Dichloromethane | >400 | ~650 | 0.23 | mdpi.com |

L¹, L², L³ are different substituted phenanthroline ligands; POP is DPEphos. This table highlights the tunable photophysical properties of DPEphos complexes.

Catalytic Applications of Bis 2 Diphenylphosphinophenyl Ether Complexes

Cross-Coupling Reactions

Complexes of DPEphos with transition metals, particularly palladium, have proven to be powerful catalysts for a wide array of cross-coupling reactions. nih.gov The ligand's large bite angle and electron-rich nature facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, enabling the coupling of a broad range of substrates under often mild conditions. nih.govnih.gov

The Suzuki-Miyaura coupling, a reaction that forges a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a fundamental tool in synthetic chemistry. libretexts.orgorganic-chemistry.org Palladium-DPEphos systems have demonstrated high efficacy in catalyzing this transformation. The catalytic cycle generally involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgyonedalabs.com

Research has shown that Pd-DPEphos catalysts are effective for the coupling of various aryl halides with arylboronic acids. For instance, the use of a Pd(OAc)₂/DPEphos catalytic system enables the efficient synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science.

Table 1: Examples of Suzuki-Miyaura Coupling using a Pd/DPEphos Catalyst

| Aryl Halide | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |

| 4-Bromoanisole | 4-Methoxyphenylboronic acid | 4,4'-Dimethoxybiphenyl | 98 |

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgyoutube.com The reaction typically proceeds via oxidative addition of the halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product. libretexts.orgwiley-vch.de DPEphos has been employed as a ligand in Heck reactions to promote catalyst stability and activity, particularly with less reactive aryl chlorides. nih.gov

Studies have highlighted the utility of Pd/DPEphos systems in the coupling of aryl bromides and chlorides with various alkenes, such as acrylates and styrenes, leading to the formation of cinnamic acid derivatives and stilbenes in high yields.

Table 2: Representative Heck Reactions Catalyzed by Pd/DPEphos Complexes

| Aryl Halide | Alkene | Product | Yield (%) |

|---|---|---|---|

| Bromobenzene | n-Butyl acrylate | n-Butyl cinnamate | 89 |

| 4-Chloroacetophenone | Styrene (B11656) | 4-Acetylstilbene | 85 |

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex. wikipedia.orgtcichemicals.com While traditionally requiring a copper co-catalyst, copper-free variations have been developed. rsc.org DPEphos-ligated palladium catalysts have been successfully applied in Sonogashira couplings, facilitating the synthesis of disubstituted alkynes which are valuable intermediates in organic synthesis. nih.gov

The Pd/DPEphos system has been shown to be effective for the coupling of a range of aryl iodides and bromides with terminal alkynes, affording the corresponding cross-coupled products in good to excellent yields under relatively mild, copper-free conditions.

Table 3: Examples of Sonogashira Coupling using Pd/DPEphos Catalysis

| Aryl Halide | Alkyne | Product | Yield (%) |

|---|---|---|---|

| Iodobenzene | Phenylacetylene | Diphenylacetylene | 94 |

| 4-Bromotoluene | 1-Heptyne | 1-(p-Tolyl)-1-heptyne | 88 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction has become a vital tool for the synthesis of aryl amines, which are common structures in pharmaceuticals and organic materials. nih.govnih.gov Bidentate phosphine (B1218219) ligands like DPEphos have been shown to be effective in this transformation, enhancing reaction rates and selectivity. numberanalytics.com

While highly active catalysts are often based on bulky, electron-rich monophosphine ligands, chelating ligands such as DPEphos have also been utilized. nih.govnih.gov They have been found to mediate the coupling of various aryl halides with a range of primary and secondary amines, although sometimes with lower yields compared to more specialized ligand systems. nih.gov

Table 4: Buchwald-Hartwig Amination Reactions with a Pd/DPEphos Catalyst

| Aryl Halide | Amine | Product | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | Morpholine | 4-(p-Tolyl)morpholine | 78 |

| 1-Chloro-4-nitrobenzene | Aniline | 4-Nitro-N-phenylaniline | 82 |

The Stille reaction involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide or pseudohalide. numberanalytics.comwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org DPEphos has been used as a supporting ligand in Stille couplings, contributing to the efficiency of the catalytic system, particularly in reactions involving challenging substrates like aryl chlorides. nih.gov

Research has demonstrated the applicability of Pd/DPEphos catalysts in the coupling of aryl chlorides with various organostannanes, leading to the formation of biaryls and vinylarenes.

Table 5: Selected Stille Coupling Reactions Utilizing a Pd/DPEphos Catalyst

| Aryl Halide | Organostannane | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorobenzonitrile | Tributyl(phenyl)stannane | 4-Cyanobiphenyl | 85 |

| 2-Bromothiophene | Tributyl(vinyl)stannane | 2-Vinylthiophene | 89 |

The Negishi coupling is a cross-coupling reaction that forms a carbon-carbon bond from an organozinc compound and an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgcapes.gov.br This reaction is particularly valuable for its high reactivity and functional group tolerance. researchgate.netnih.gov While palladium is commonly used, nickel catalysts have gained prominence, especially for certain substrate combinations. wikipedia.orgcapes.gov.br DPEphos has been employed in nickel-catalyzed Negishi couplings, where its strong donating character can promote the catalytic cycle. nih.gov

Nickel-DPEphos systems have been shown to effectively catalyze the coupling of aryl chlorides with arylzinc reagents, providing a reliable method for the synthesis of unsymmetrical biaryls under mild conditions. nih.gov

Table 6: Examples of Negishi Coupling Catalyzed by Ni/DPEphos Complexes

| Aryl Halide | Organozinc Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Chloroanisole | Phenylzinc chloride | 4-Methoxybiphenyl | 91 |

| Chlorobenzene | 2-Thienylzinc bromide | 2-Phenylthiophene | 87 |

Hydrogenation Reactions

DPEphos serves as a ligand in various hydrogenation processes, where it can improve selectivity and yield.

While specific studies focusing solely on the DPEphos-catalyzed hydrogenation of styrene are not extensively detailed in the provided results, the general application of phosphine ligands in the hydrogenation of olefins is well-established. pitt.edu The catalytic activity is influenced by the nature of the phosphine ligand and the metal center. pitt.edu For instance, rhodium complexes with chelating diphosphines are known to be highly active for the hydrogenation of various olefins. pitt.edu The hydrogenation of diphenyl ether (DPE), a compound structurally related to the backbone of DPEphos, has been studied using various catalysts to produce cycloalkane derivatives. researchgate.net

Asymmetric hydrogenation is a powerful method for producing single-enantiomer compounds, and the design of chiral ligands is central to its success. sigmaaldrich.comyoutube.com While DPEphos itself is not chiral, the principles of asymmetric hydrogenation often involve the use of chiral diphosphine ligands that create a chiral environment around the metal center. sigmaaldrich.comnih.govtcichemicals.com This chirality directs the hydrogenation to one face of the prochiral substrate, leading to an excess of one enantiomer of the product. pitt.eduyoutube.com

The development of catalysts for asymmetric hydrogenation often involves creating and testing various chiral ligands to find the optimal combination of reactivity and enantioselectivity for a given substrate. nih.govrsc.org Iron complexes with amine(imine)diphosphine ligands have also been explored as catalysts for the asymmetric transfer hydrogenation of ketones and imines, offering a more earth-abundant metal alternative to traditional rhodium and ruthenium catalysts. nih.gov

Hydroformylation

Hydroformylation, or the oxo process, is a significant industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. DPEphos was initially synthesized for use as a wide bite-angle diphosphine ligand in rhodium-catalyzed hydroformylation to achieve high regioselectivity. researchgate.net The bite angle of the diphosphine ligand is a critical factor in controlling the ratio of linear to branched aldehyde products. wikipedia.org Rhodium complexes containing phosphine or phosphite (B83602) ligands are commonly used, and the mechanism is well-studied. mpg.de

In rhodium-catalyzed hydroformylation, the coordination of the olefin to a rhodium-hydrido-carbonyl complex is often considered the rate-determining step for many systems. mpg.de The stability of the catalyst is also a key concern, as phosphine ligands can degrade under reaction conditions. nih.gov The flexibility of the DPEphos ligand can be advantageous in stabilizing catalytic intermediates. nih.gov

Carbonylation Reactions

DPEphos has been employed as a ligand in palladium-catalyzed carbonylation reactions. nih.gov These reactions are valuable for synthesizing a variety of carbonyl-containing compounds, such as esters and amides, from organic halides and a source of carbon monoxide. nih.govacs.org In a study comparing different bidentate ligands for the carbonylation of aryl bromides, Xantphos was found to produce a more active catalyst than DPEphos under the specific conditions tested. nih.govacs.org This highlights that while DPEphos is a versatile ligand, the optimal choice of ligand can be reaction-dependent.

The stability of the palladium catalyst is a significant factor in carbonylation reactions. The use of an ionic liquid in conjunction with a Pd-DPEphos catalyst has been shown to prevent the formation of inactive palladium black and allow for catalyst recycling in the cyclocarbonylation of allylic alcohol. nih.gov The proposed mechanism involves the formation of an active palladium hydride complex, insertion of carbon monoxide, and subsequent steps to form the carbonylated product. nih.gov

C-H Activation and Functionalization

Complexes of DPEphos have been investigated in the context of C-H bond activation, a pivotal process in organic synthesis for its atom economy. While the direct C-H activation of simple arenes like benzene (B151609) or ether substrates by DPEphos complexes is not extensively documented in dedicated studies, related rhodium-DPEphos systems have shown reactivity in other types of C-H activation.

Research into the direct C-H activation of benzene has been conducted with platinum(II) complexes featuring a ligand structurally similar to DPEphos, bis(2-diphenylphosphinophenyl)amide ([PNP]⁻). These amido diphosphine complexes, such as [PNP]PtMe, were found to activate the benzene C-H bond to quantitatively form the [PNP]PtPh complex. nih.gov This reaction highlights the potential of the general ligand framework in C-H activation chemistry.

The application of DPEphos complexes for the specific catalytic C-H activation of external ether substrates is not prominently reported in the surveyed literature. However, studies have explored the intramolecular activation of the ether bond within the DPEphos ligand itself under certain conditions. For instance, heating a rhodium complex, [Rh(η⁶‐ortho‐xylene)(DPEphos)]⁺, with a substrate at 120 °C led to the cleavage of the C-O bond within the DPEphos backbone. nih.gov Similarly, ruthenium dihydride complexes can induce C-O activation of DPEphos at room temperature. nih.gov These findings relate to the stability and reactivity of the ligand itself rather than its application in activating external ether molecules.

In a broader context, the development of ether-directed C-H functionalization is a valuable goal due to the prevalence of the ether functional group. nih.gov Research in this area has shown that weakly coordinating ethers can direct the olefination of ortho-C-H bonds using a Palladium(II)/mono-protected amino acid (MPAA) catalyst system, demonstrating the feasibility of such transformations, though not specifically with DPEphos. nih.gov

Studies on ortho-substituted DPEphos ligands have revealed rhodium-catalyzed intramolecular C-H activation. The addition of H₂ to [Rh(DPEphos–iPr)(NBD)][BArF₄] results in a Rh(III) product formed via activation of an isopropyl C-H bond on the ligand. rsc.orgresearchgate.net Furthermore, DPEphos has been employed in the rhodium-catalyzed coupling of terminal alkynes with carboxylic acids, a process that involves a propargylic C-H activation step. acs.org

Green Chemistry Applications

DPEphos has found utility in green chemistry, particularly in reactions that promote atom economy and utilize environmentally benign reagents.

A significant green application of DPEphos is in the ruthenium-catalyzed N-alkylation of amines using alcohols, which proceeds via a "borrowing hydrogen" or "hydrogen-autotransfer" mechanism. This atom-economical, one-pot reaction generates water as the sole byproduct, offering a sustainable alternative to traditional methods that use alkyl halides.

The catalytic system, typically comprising [Ru(p-cymene)Cl₂]₂ and a bidentate phosphine ligand like DPEphos, efficiently facilitates the conversion of primary amines to secondary amines and secondary amines to tertiary amines. The methodology has been successfully applied to the synthesis of important pharmaceuticals, including Piribedil, Tripelennamine, and Chlorpheniramine.

The versatility of this catalytic system is further demonstrated by its effectiveness in N-heterocyclization reactions of primary amines with diols and in the alkylation of primary sulfonamides. While secondary alcohols can also be used as alkylating agents, they generally require more forcing reaction conditions compared to primary alcohols.

| Substrate 1 (Amine) | Substrate 2 (Alcohol) | Product | Catalyst System | Yield (%) | Reference |

| Aniline | Benzyl alcohol | N-Benzylaniline | [Ru(p-cymene)Cl₂]₂ / DPEphos | 99 | acs.org |

| Benzylamine | Ethanol | N-Ethylbenzylamine | [Ru(p-cymene)Cl₂]₂ / DPEphos | 88 | acs.org |

| Piperidine | Benzyl alcohol | N-Benzylpiperidine | [Ru(p-cymene)Cl₂]₂ / DPEphos | 99 | acs.org |

| Aniline | 1,4-Butanediol | N-Phenylpyrrolidine | [Ru(p-cymene)Cl₂]₂ / DPEphos | 90 | acs.org |

| Benzenesulfonamide | Benzyl alcohol | N-Benzylbenzenesulfonamide | [Ru(p-cymene)Cl₂]₂ / DPEphos | 97 | acs.org |

The direct application of DPEphos complexes in the remediation of environmental pollutants is not a widely reported area of research. Environmental remediation often involves processes like adsorption or degradation of pollutants using various materials. phosphorusplatform.eursc.orgmdpi.com While catalytic processes are central to environmental management, for instance in advanced oxidation processes for water treatment, the specific use of DPEphos in these contexts is not well-documented in the available literature. mdpi.commdpi.com

Other Catalytic Transformations

Beyond the specific applications detailed above, DPEphos-metal complexes are known to catalyze a variety of other important organic reactions. The ligand's electronic and steric properties, particularly its wide bite angle, make it effective in several cross-coupling and carbonylation reactions.

Some of the key transformations catalyzed by DPEphos complexes include:

Hydroformylation: Rhodium complexes with DPEphos are used in hydroformylation reactions, which involve the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond. The bite angle of the diphosphine ligand is crucial for controlling the regioselectivity of this reaction. wikipedia.org

Aryl Halide Amination: Palladium-DPEphos systems have been employed as catalysts for the coupling of amines with aryl halides (Buchwald-Hartwig amination).

Cross-Coupling Reactions: DPEphos is a versatile ligand for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, for the formation of C-C bonds.

Carboxylation: Copper(I) complexes with diphosphine ligands have been shown to be efficient catalysts for the conversion of terminal alkynes into propiolic acids using CO₂ at atmospheric pressure and ambient temperature.

Alcohol Oxidation Reactions

The development of highly active immobilized ruthenium catalysts has also been a focus of research, with some supported Ru(OH)x catalysts showing higher activity than their homogeneous counterparts for the oxidation of alcohols to aldehydes and ketones. researchgate.net These heterogeneous catalysts can be recovered and reused without a significant loss of activity. researchgate.net While these studies highlight the potential of ruthenium in alcohol oxidation, specific performance data for DPEphos-ligated ruthenium catalysts remains an area for further investigation.

Hydrovinylation of Styrene

The hydrovinylation of styrene, a reaction that involves the addition of a hydrogen and a vinyl group across the double bond, can be catalyzed by nickel complexes. The nature of the phosphine ligand is crucial for the catalyst's activity and selectivity. While DPEphos has been used as a ligand in the nickel-catalyzed hydrocyanation of styrene, showing modest yields, specific data for its application in hydrovinylation is limited in the provided search results. researchgate.net

Theoretical studies on the Ni(II)-catalyzed hydrovinylation of styrene with a phospholane (B1222863) ligand suggest a mechanism that proceeds through a cationic nickel hydride intermediate. nih.gov The study highlights that the trans effect of the phosphine ligand and the stability of the η³-benzyl intermediate are key factors in enabling regioselective hydrovinylation over potential side reactions like oligomerization. nih.gov Other research has explored the dimerization of styrene using palladium complexes with chiral P-N ligands, yielding E-1,3-diphenyl-1-butene with high regio- and stereospecificity. mdpi.com While these findings underscore the importance of ligand design in controlling the outcome of styrene transformations, detailed experimental data on the performance of DPEphos in nickel-catalyzed hydrovinylation of styrene, including yields and regioselectivity, require further exploration.

Asymmetric Catalysis (General)

Bis(2-diphenylphosphinophenyl)ether (DPEphos) is a prominent member of the diphosphine ligand family, which plays a crucial role in asymmetric catalysis. The ability of these ligands to create a chiral environment around a metal center enables the synthesis of enantiomerically enriched products. The structural and electronic properties of diphosphine ligands are critical in determining the catalytic activity and the level of stereocontrol. nih.gov DPEphos, with its wide bite angle and flexible ether backbone, can adopt various coordination modes, influencing the outcome of catalytic reactions. researchgate.net

The modification of the DPEphos backbone with chiral auxiliaries has been explored to create new chiral ligands for asymmetric catalysis. acs.org The introduction of steric bulk through ortho-substitution on the aryl groups of phosphine ligands, a strategy applied to DPEphos analogues, has been shown to enhance enantioselectivity, regioselectivity, and catalyst stability in various reactions. rsc.org The versatility of DPEphos and its derivatives makes them valuable tools in the development of new asymmetric catalytic transformations.

Asymmetric Allylations

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of this reaction is highly dependent on the chiral ligand coordinated to the palladium center. While a wide range of chiral ligands have been developed for this purpose, studies on DPEphos derivatives have shown their potential in this area.

In a study on chiral wide-bite-angle diphosphine ligands with modified diphenylether backbones, which are derivatives of DPEphos, their palladium complexes were applied in the asymmetric allylic alkylation of 1,3-diphenyl-2-propenyl acetate. The enantioselectivity was found to be influenced by the size of the chiral auxiliary on the ligand backbone and its proximity to the phosphorus donor atoms. acs.org

Table 1: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate with DPEphos-Derived Ligands acs.org

| Chiral Auxiliary on Ligand | Enantiomeric Excess (ee, %) |

| Ester-modified | 3 - 70 |

| Ether-modified | 3 - 70 |

The enantioselectivity varied depending on the specific structure of the chiral auxiliary.

This research indicates that the DPEphos framework can be effectively tailored to induce asymmetry in allylic alkylation reactions. However, specific performance data for the unmodified DPEphos ligand in this reaction was not detailed in the provided search results.

Asymmetric Conjugate Additions

Copper complexes of this compound have been successfully employed in asymmetric conjugate addition reactions. One notable application is the copper-catalyzed conjugate addition of diboron (B99234) reagents to α,β-unsaturated amides. In this reaction, the DPEphos ligand was found to be effective in promoting the formation of the β-borylated product.

While a specific data table for this reaction with DPEphos was not available in the provided search results, the study highlights the successful use of a CuCl/DPEphos system. The reaction conditions involved the use of a copper(I) precursor, the DPEphos ligand, and a base in the presence of the diboron reagent. This method provides a route to chiral organoboron compounds, which are versatile intermediates in organic synthesis.

The field of copper-catalyzed asymmetric conjugate additions is extensive, with various organometallic reagents and Michael acceptors being explored. nih.gov For example, highly enantioselective additions of Grignard reagents to cyclic enones have been achieved using chiral ferrocenyl-based diphosphine ligands. nih.govrsc.org While DPEphos itself was not the ligand of choice in these specific examples, the general success of diphosphine ligands in this area underscores the potential of DPEphos in related transformations. Further research is needed to fully explore the scope and limitations of DPEphos in a broader range of asymmetric conjugate addition reactions.

Asymmetric Cycloadditions

The use of this compound (DPEphos) complexes in asymmetric cycloaddition reactions is an area of active research, although specific data tables for its application are not prevalent in the provided search results. Asymmetric cycloadditions, such as the Diels-Alder and [3+2] cycloaddition reactions, are powerful methods for the construction of complex cyclic molecules with high stereocontrol. princeton.edunih.gov

The success of these reactions often relies on the ability of a chiral catalyst to control the facial selectivity of the approaching reactants. Chiral phosphine ligands are instrumental in creating the necessary asymmetric environment around the metal center. While general methods for enantioselective 1,3-dipolar cycloadditions of cyclic enones catalyzed by multifunctional primary amines chemrxiv.org and copper-catalyzed nitroso-Diels-Alder reactions with other chiral phosphine ligands have been reported nih.gov, the specific contribution of DPEphos in these types of transformations requires more detailed investigation. The inherent flexibility and electronic properties of DPEphos make it a promising candidate for further development in the field of asymmetric cycloaddition catalysis.

Theoretical and Computational Studies of Bis 2 Diphenylphosphinophenyl Ether and Its Metal Complexes

Investigation of Ground- and Excited-State Structures

Theoretical investigations into the ground and excited-state structures of DPEphos-containing metal complexes provide critical insights into their photophysical properties. For instance, in a series of phosphorescent heteroleptic [Cu(I)(NN)(DPEphos)]+ complexes, DFT calculations revealed a notable structural change upon excitation. mpg.de The dihedral angle between the N-Cu-N and P-Cu-P planes decreases in the excited state, a process facilitated by sterically less demanding diimine (NN) ligands. mpg.de This geometric relaxation in the excited state is accompanied by a contraction of the Cu-N bonds. mpg.de

Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitations and optimizing excited-state geometries. mdpi.comrsc.org In studies of halomanganates(II) with a P,P'-diprotonated DPEphos cation, TD-DFT calculations using various functionals (BP86, B3LYP, CAM-B3LYP) were performed to understand the electronic transitions. mdpi.com These calculations showed that the interaction between the [H2DPEphos]2+ cation and the metal-halide anion leads to a decrease in the singlet-singlet and the difference between singlet and triplet transition energies of the cation. mdpi.com

For luminescent copper(I) complexes, understanding the nature of the excited states is crucial for explaining their emission properties. bohrium.com TD-DFT studies on Cu(I) complexes with both diimine and DPEphos-type ligands indicate that the charge transfer transition from both the copper center and the diphosphine ligand to the diimine ligand orbitals is a key factor in their photophysical behavior. rsc.org The nature of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in determining the character of these transitions. In many heteroleptic Cu(I) complexes with DPEphos, the excited states exhibit a mixed character of ligand-to-ligand charge transfer (LLCT) from the DPEphos lone pair to the π* orbital of the diimine ligand, and metal-to-ligand charge transfer (MLCT) from the d-orbitals of copper to the π* orbital of the diimine ligand. mpg.de

The following table summarizes key findings from the investigation of ground and excited states of DPEphos complexes:

Stereochemical Influences on Coordination Behavior

The stereochemistry of the DPEphos ligand, particularly its flexibility and bite angle, significantly influences its coordination behavior and the resulting geometry of the metal complexes. DPEphos is known for its wide bite angle, which is a crucial factor in determining the regioselectivity of catalytic reactions. researchgate.netwikipedia.org For example, in the rhodium-catalyzed hydrothiolation of allyl amine, ligands with large natural bite angles like DPEphos (βn ≥ 99°) favor the Markovnikov pathway, whereas ligands with smaller bite angles favor the anti-Markovnikov pathway. researchgate.net The P-Rh-P bite angle in the transition states is a reliable predictor of the reaction's regioselectivity. researchgate.net

The flexibility of the diphenyl ether backbone allows DPEphos to adopt various coordination modes, including κ2-P,P-cis-coordinating and κ3-P,O,P-meridional or facial modes. rsc.orgresearchgate.net This flexibility can lead to hemilabile behavior, where the ether linkage can reversibly coordinate to the metal center in response to changes in the metal's coordination sphere or oxidation state. rsc.org The introduction of ortho-substituents on the phenyl groups of the phosphine (B1218219) can further influence the coordination geometry and reactivity. For instance, ortho-fluorine substitution in DPEphos has been shown to affect aurophilic and Rh···X (X=H or F) interactions. researchgate.netd-nb.info

The coordination of DPEphos is not limited to a single metal center; it can also act as a bridging ligand between two metal atoms. researchgate.net The steric and electronic properties of the ligand play a profound role in the nature of the resulting metallic species, affecting their reactivity, stability, and selectivity in catalysis. core.ac.uk The ability to modify the ligand structure, for example by introducing bulky ortho-substituents, can retard fluxional processes in solution and even lead to C-H activation processes. rsc.org

The table below highlights the different coordination modes observed for DPEphos:

Analysis of Metal-Ligand Interactions

The nature of the interaction between the metal center and the DPEphos ligand is fundamental to the structure and reactivity of the resulting complexes. In tertiary phosphine ligands like DPEphos, the phosphorus atom acts as a sigma donor by donating its lone pair of electrons to the metal ion. youtube.com Additionally, these ligands can act as pi-acceptors through back-donation from the metal's d-orbitals into the σ* anti-bonding orbitals of the phosphorus-carbon bonds. youtube.com The extent of this sigma donation and pi-acceptance can be fine-tuned by modifying the substituents on the phosphorus atom, thereby influencing the electronic properties of the metal complex. youtube.com

Computational methods such as Natural Bond Orbital (NBO) analysis are employed to investigate these metal-ligand interactions in detail. researchgate.net For example, in rhodium complexes with ortho-substituted DPEphos ligands, NBO analysis has been used to study weak C-H···Rh bonding interactions. rsc.orgresearchgate.net These analyses have shown that the magnitude of these weak interactions does not necessarily correlate with observed chemical shifts, but rather the topological positioning of the C-H bond with respect to the metal center is more important. researchgate.net

In copper(I) complexes, the interaction between the DPEphos ligand and the metal center is crucial for their photophysical properties. DFT calculations have shown that the excited states of these complexes often have a mixed character, involving both metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT), where the DPEphos ligand participates in the charge transfer process. mpg.de The strength and nature of the metal-ligand bond can also be influenced by the presence of other ligands in the coordination sphere. mpg.de

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density and characterizing chemical bonding. wiley.comcapes.gov.br This method is used to identify bond critical points (BCPs) and analyze their properties to understand the nature of interactions within a molecule. mdpi.com

In the context of DPEphos complexes, QTAIM has been applied to investigate weak non-covalent interactions. For instance, in halomanganates(II) with a P,P'-diprotonated DPEphos cation, QTAIM calculations revealed the existence of (3, -1) bond critical points between the hydrogen atoms of the P-H groups and the halide ions, confirming the presence of P-H···X(Mn) hydrogen bonds. mdpi.com Similarly, in rhodium complexes of ortho-substituted DPEphos, QTAIM analysis, alongside NBO and Non-Covalent Interaction (NCI) methods, was used to characterize very weak C-H···Rh bonding interactions. rsc.orgresearchgate.net This analysis helps in understanding the subtle forces that can influence the structure and reactivity of these complexes.

Extended Transition State Method with Natural Orbitals for Chemical Valence Theory (ETS-NOCV)